molecular formula C14H13N3O B2450081 4-(5-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one CAS No. 2470441-08-6

4-(5-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one

Cat. No. B2450081
M. Wt: 239.278
InChI Key: HXBXWRCYOJNLAE-UHFFFAOYSA-N
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Description

The compound “4-(5-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one” is a complex organic molecule that contains a quinoxalin-2-one group and a 5-methylpyridin-3-yl group . Quinoxalines are a class of compounds that have been studied for their potential biological activities . The 5-methylpyridin-3-yl group is a derivative of pyridine, which is a basic heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoxalin-2-one ring fused with a 5-methylpyridin-3-yl group . Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the quinoxalin-2-one and 5-methylpyridin-3-yl groups . The quinoxalin-2-one group might undergo reactions typical of other quinoxalines, while the 5-methylpyridin-3-yl group might participate in reactions typical of substituted pyridines.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the quinoxalin-2-one and 5-methylpyridin-3-yl groups might affect its solubility, stability, and reactivity.

Scientific Research Applications

Pharmacokinetics and Tissue Distribution

A study by Kim et al. (2008) explored the pharmacokinetics and metabolism of a closely related compound, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130), focusing on its potential as an oral anti-fibrotic drug. This compound demonstrated significant pharmacokinetic properties, including plasma half-lives and high bioavailability in various animals, and was distributed into liver, kidneys, and lungs.

Antitumor Properties

A 2017 study by Cui et al. investigated 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a promising anticancer lead compound that inhibited tumor growth in mice. It exhibited high antiproliferative activity against a panel of human tumor cell lines, showing potential as a novel class of tumor-vascular disrupting agents.

DNA Binding and Antioxidant Activity

The DNA binding affinity and antioxidant properties of a novel phthalide derivative, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, were explored in a study by Yılmaz et al. (2020). This research highlighted the compound's ability to bind to DNA and its potential as an antioxidant.

Efficient Synthesis Techniques

A 2002 study by Abbiati et al. discussed the efficient synthesis of 2,4-Substituted [1,8]Naphthyridines from 3-(2-Amino-5-methylpyridin-3-yl)-1-arylprop-2-yn-1-ones, contributing to the accessible production of related compounds.

Inhibitory Effects on 5-Lipoxygenase-activating Protein

A 2011 study by Stock et al. developed a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, showcasing its inhibitory capabilities and potential therapeutic applications.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . Without specific data, it’s difficult to provide detailed information on its safety and hazards.

properties

IUPAC Name

4-(5-methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-10-6-11(8-15-7-10)17-9-14(18)16-12-4-2-3-5-13(12)17/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBXWRCYOJNLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one

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